molecular formula C21H17ClN2OS2 B2912585 (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone CAS No. 394237-38-8

(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone

Cat. No.: B2912585
CAS No.: 394237-38-8
M. Wt: 412.95
InChI Key: VCLBDACNVYXZBV-UHFFFAOYSA-N
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Description

The compound (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone is a structurally complex molecule featuring a benzo[b]thiophene scaffold fused with a substituted pyrazole ring via a methanone bridge. Its design integrates a 3-chloro substituent on the benzo[b]thiophene moiety and a 3,5-dimethyl-4-(p-tolylthio) group on the pyrazole ring.

The benzo[b]thiophene core is electron-rich, which may enhance π-π interactions with biological targets, while the chlorine atom at the 3-position could influence lipophilicity and metabolic stability. While direct pharmacological data for this compound are unavailable in the provided evidence, analogs such as pyrazoline-benzothiazole hybrids demonstrate antitumor and antidepressant activities , suggesting avenues for further investigation.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS2/c1-12-8-10-15(11-9-12)26-19-13(2)23-24(14(19)3)21(25)20-18(22)16-6-4-5-7-17(16)27-20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLBDACNVYXZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the diazo coupling of diazonium salts derived from 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with various pyrazolone derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper(I) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituent patterns:

Compound Name Core Structure Key Substituents Pharmacological Activity
Target Compound Benzo[b]thiophene-pyrazole 3-Cl, 3,5-dimethyl, p-tolylthio Not reported
7a Pyrazole-thiophene 2,4-diamino-3-cyano-thiophene Not reported
7b Pyrazole-thiophene Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Not reported
(E)-4-(2-Chlorobenzylideneamino)-triazole-thione Triazole-thione 2-chlorophenyl, thiocarbonohydrazide Not reported
Pyrazoline-benzothiazole (Compound I) Pyrazoline-benzothiazole 4-methoxyphenyl, phenyl Antitumor, antidepressant
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro group on the target compound’s benzo[b]thiophene contrasts with the 4-methoxy group in Compound I .
  • Sulfur-Containing Moieties: The p-tolylthio group in the target compound differs from the thiophene-based substituents in 7a/7b . Thioether linkages may improve metabolic stability compared to ester or cyano groups, as seen in 7b.

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, structural parallels suggest plausible applications:

  • The pyrazole-thiophene hybrids (7a/7b) may serve as lead compounds for antimicrobial agents, given the prevalence of such scaffolds in drug discovery .
  • Compound I’s antitumor activity underscores the importance of methoxy-phenyl groups in modulating cytotoxicity, a feature absent in the target compound but replaceable with its chloro and p-tolylthio groups.

Structural Analysis Techniques

  • X-ray Crystallography : Compounds like those in and were refined using SHELXL , a gold-standard software for small-molecule crystallography. The target compound’s structure would likely require similar refinement to resolve steric clashes from its bulky substituents.
  • Spectroscopy : NMR and UV-Vis (as in and ) are critical for confirming substituent regiochemistry and electronic properties.

Biological Activity

The compound (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H18ClN2S2\text{C}_{20}\text{H}_{18}\text{ClN}_2\text{S}_2

This structure includes a chlorobenzo[b]thiophene moiety and a pyrazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

1. Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects against various cancer cell lines:

  • Study Findings : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A54915.2G2/M phase arrest

2. Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives are known for their ability to inhibit bacterial growth:

  • Case Study : A study demonstrated that certain pyrazole compounds exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

3. Enzyme Inhibition

Research has shown that derivatives of the compound can act as inhibitors for various enzymes:

  • Thrombin Inhibition : A related pyrazole derivative was found to inhibit thrombin with an IC50 value of 16 nM, demonstrating its potential in anticoagulant therapy . This inhibition is attributed to a serine-trapping mechanism, which allows for selective targeting of thrombin without affecting other serine proteases.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound towards specific biological targets:

  • Target Proteins : Docking studies suggest strong interactions with proteins involved in cancer progression and inflammation pathways. The binding energies calculated indicate a favorable interaction profile, making it a candidate for further development in therapeutic applications.

Q & A

Q. What are the standard spectroscopic and crystallographic methods for confirming the molecular structure of this compound?

To confirm the structure, a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group assignment) and X-ray crystallography is essential. NMR can resolve the electronic environment of the thiophene, pyrazole, and p-tolylthio moieties, while X-ray crystallography provides unambiguous spatial arrangement, including bond angles and hydrogen-bonding networks. For example, highlights the use of single-crystal X-ray studies to resolve hydrogen-bonded networks in similar heterocyclic systems, with R factors <0.05 ensuring accuracy . further supports crystallographic validation of pyrazole-containing methanones, emphasizing the importance of refining data with software like SHELXL .

Advanced Question

Q. How can synthetic routes be optimized to address low yields in the coupling of the 3-chlorobenzo[b]thiophene and pyrazole moieties?

Low yields often arise from steric hindrance at the methanone bridge or incomplete activation of carbonyl intermediates. Methodological improvements include:

  • Catalytic systems : Use Pd(PPh₃)₄ or CuI/1,10-phenanthroline to facilitate Ullmann or Buchwald-Hartwig coupling (e.g., describes palladium-catalyzed cross-couplings for thiophene derivatives) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while refluxing in dioxane (as in ) improves solubility of aromatic intermediates .
  • Stepwise protection : Temporarily protect reactive sites (e.g., thiol groups) with tert-butyloxycarbonyl (t-Boc) to prevent side reactions .

Basic Question

Q. What in vitro assays are suitable for preliminary evaluation of this compound's pharmacological activity?

Given its heterocyclic framework, prioritize assays targeting kinase inhibition (e.g., EGFR or COX-2) and receptor binding (e.g., serotonin or histamine receptors). notes that sulfur-containing heterocycles often exhibit affinity for these targets . Use fluorescence polarization assays for binding efficiency and enzyme-linked immunosorbent assays (ELISA) to quantify inhibition kinetics. provides a template for testing thiophene-pyrazole hybrids via IR and mass spectrometry to correlate structure-activity relationships .

Advanced Question

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

Discrepancies may arise from inaccurate force-field parameters or solvent effects in simulations. To address this:

  • Multi-method validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations incorporating explicit solvent models.
  • Experimental recalibration : Adjust computational models using experimental spectroscopic data (e.g., IR carbonyl stretches or NMR coupling constants). demonstrates how ¹³C-NMR chemical shifts (δ 185.0 for C=O) validate electronic structure predictions .
  • Statistical analysis : Apply multivariate regression to identify outliers in reactivity datasets, as shown in for thiazole-pyrazole hybrids .

Basic Question

Q. What are the stability considerations for storing this compound under laboratory conditions?

The p-tolylthio group is susceptible to oxidation. Store the compound under inert atmosphere (N₂ or Ar) at –20°C, and avoid prolonged exposure to light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products. notes that chlorophenyl-thioquinazolinones degrade via sulfoxide formation under oxidative conditions, a relevant analogy .

Advanced Question

Q. What strategies mitigate crystallinity issues during polymorph screening for this compound?

Poor crystallinity often stems from conformational flexibility in the methanone bridge. Solutions include:

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) via solvent-drop grinding to stabilize specific conformations.
  • High-throughput screening : Test 96 solvent combinations (e.g., ethanol/water, acetone/heptane) using automated platforms. achieved high-quality crystals for a pyrazole-thiazole hybrid by optimizing ethanol/dioxane ratios .
  • Thermal analysis : Differential scanning calorimetry (DSC) can identify amorphous regions, guiding recrystallization in mixed solvents .

Advanced Question

Q. How does the electronic nature of substituents (e.g., 3-chloro vs. 3-methyl) on the benzo[b]thiophene ring influence bioactivity?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, potentially increasing target binding but reducing metabolic stability. compares 3-chloro and 3-methyl derivatives of thiophene-carbohydrazides, showing that chloro-substituted analogs exhibit higher in vitro potency but faster hepatic clearance . Pair Hammett σ constants with in silico ADMET predictions to balance activity and pharmacokinetics.

Basic Question

Q. Which chromatographic techniques are recommended for purity analysis?

Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. For trace impurities, LC-MS (ESI+) provides molecular weight confirmation. (though from an excluded source) emphasizes avoiding benchchem.com data; instead, refer to , which validates purity via elemental analysis (C, H, N, S within 0.4% of theoretical values) .

Advanced Question

Q. How can researchers design analogs to improve solubility without compromising target affinity?

  • Bioisosteric replacement : Substitute the p-tolylthio group with sulfone (-SO₂-) or sulfonamide (-NHSO₂-) to enhance hydrophilicity.
  • Prodrug strategies : Introduce phosphate or acetate esters at the pyrazole nitrogen, cleaved in vivo. demonstrates improved solubility in imidazo-triazolone derivatives via methoxy substitutions .
  • LogP optimization : Use shake-flask assays to measure partition coefficients, targeting LogP <3 for better aqueous solubility.

Advanced Question

Q. What mechanistic insights explain the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The 3-chloro group on the benzo[b]thiophene acts as a leaving group in SNAr, facilitated by electron-withdrawing effects of the methanone bridge. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) can quantify activation parameters. shows similar reactivity in chlorophenyl-thienopyrimidinones, where sulfur lone pairs stabilize transition states via resonance .

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